molecular formula C24H27NO5 B12128753 (4E)-4-[hydroxy(4-methoxyphenyl)methylidene]-1-(2-methoxyethyl)-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione

(4E)-4-[hydroxy(4-methoxyphenyl)methylidene]-1-(2-methoxyethyl)-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione

Cat. No.: B12128753
M. Wt: 409.5 g/mol
InChI Key: LQDWTLQZIYSWME-LSDHQDQOSA-N
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Description

(4E)-4-[hydroxy(4-methoxyphenyl)methylidene]-1-(2-methoxyethyl)-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione is a complex organic compound characterized by its unique structure, which includes a pyrrolidine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-[hydroxy(4-methoxyphenyl)methylidene]-1-(2-methoxyethyl)-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidine ring, followed by the introduction of the hydroxy, methoxy, and isopropyl groups through various substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-[hydroxy(4-methoxyphenyl)methylidene]-1-(2-methoxyethyl)-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione undergoes several types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl groups in the pyrrolidine ring can be reduced to alcohols.

    Substitution: The methoxy and isopropyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group results in the formation of a ketone, while reduction of the carbonyl groups yields alcohols.

Scientific Research Applications

(4E)-4-[hydroxy(4-methoxyphenyl)methylidene]-1-(2-methoxyethyl)-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4E)-4-[hydroxy(4-methoxyphenyl)methylidene]-1-(2-methoxyethyl)-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Properties

Molecular Formula

C24H27NO5

Molecular Weight

409.5 g/mol

IUPAC Name

(4E)-4-[hydroxy-(4-methoxyphenyl)methylidene]-1-(2-methoxyethyl)-5-(4-propan-2-ylphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C24H27NO5/c1-15(2)16-5-7-17(8-6-16)21-20(23(27)24(28)25(21)13-14-29-3)22(26)18-9-11-19(30-4)12-10-18/h5-12,15,21,26H,13-14H2,1-4H3/b22-20+

InChI Key

LQDWTLQZIYSWME-LSDHQDQOSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)OC)\O)/C(=O)C(=O)N2CCOC

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)OC)O)C(=O)C(=O)N2CCOC

Origin of Product

United States

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